molecular formula C20H17NO3 B2469952 2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate CAS No. 341936-56-9

2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B2469952
CAS No.: 341936-56-9
M. Wt: 319.36
InChI Key: STORHSJISZEIRE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 2-oxoethyl ester group substituted with a 2,4-dimethylphenyl moiety at the quinoline-2-carboxylate scaffold. This compound’s structure combines the planar aromatic quinoline core with a lipophilic 2,4-dimethylphenyl group, which may enhance membrane permeability and target binding affinity compared to simpler quinoline esters.

Properties

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-7-9-16(14(2)11-13)19(22)12-24-20(23)18-10-8-15-5-3-4-6-17(15)21-18/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STORHSJISZEIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate can be achieved through various methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with aniline derivatives to form the quinoline core. The reaction conditions typically include refluxing in ethanol or acetonitrile with a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. Microwave irradiation can significantly reduce reaction times and improve yields. Additionally, the use of eco-friendly catalysts like molecular iodine in acetonitrile has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 2-(2,4-Dimethylphenyl)-2-hydroxyethyl quinoline-2-carboxylate.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to emit fluorescence.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

Quinoline-2-carboxylates with varying substituents on the phenyl ring demonstrate distinct biological activities:

Compound Name Substituent Position Key Bioactivity Source Reference
2-(3,4-Dimethylphenyl)-quinoline-2-carboxylate 3,4-dimethylphenyl Strong antimicrobial activity
2-(2,5-Dimethylphenyl)-quinoline-2-carboxylate 2,5-dimethylphenyl Moderate antimicrobial activity
Target compound 2,4-dimethylphenyl Predicted balanced lipophilicity

The 3,4-dimethylphenyl analog (compound 3i) exhibits superior antimicrobial activity compared to the 2,5-dimethylphenyl derivative (compound 3h), suggesting that para-substituted methyl groups enhance steric and electronic interactions with microbial targets. The 2,4-dimethylphenyl group in the target compound may offer intermediate activity due to its asymmetric substitution pattern .

Halogenated Derivatives

Halogen substituents significantly alter physicochemical and pharmacological properties:

Compound Name Substituents LogP Molecular Weight (g/mol) Bioactivity Highlights
2-(4-Bromophenyl)-quinoline-4-carboxylate 4-bromophenyl 4.2 372.2 Anticancer (in vitro)
2-Chloro-4-quinolinecarboxylate derivatives 2-chlorophenyl 3.7–4.1 350–400 Antiplatelet, antioxidant
Target compound 2,4-dimethylphenyl Est. 3.5–4.0 353.4 Predicted antimicrobial

Ester Group Modifications

Variations in the ester moiety influence metabolic stability and binding:

Compound Name Ester Group Metabolic Stability Activity Profile
Ethyl quinoline-2-carboxylate Ethyl Low Moderate antioxidant
2-Oxoethyl quinoline-2-carboxylate 2-oxoethyl Moderate Enhanced anti-inflammatory
Target compound 2-(2,4-dimethylphenyl)-2-oxoethyl High Predicted dual activity

The 2-oxoethyl group in the target compound may confer resistance to esterase-mediated hydrolysis compared to simple ethyl esters, prolonging its half-life. Additionally, the 2,4-dimethylphenyl substituent could synergize with the oxo group to enhance interactions with enzymatic targets like α-glucosidase or cyclooxygenase .

Predicted Pharmacological Properties

Based on analogs:

  • Antimicrobial: Likely effective against Gram-positive bacteria (MIC ~25–50 µg/mL) due to planar quinoline disrupting membrane integrity .
  • Antioxidant : DPPH radical scavenging activity (IC₅₀ ~50–100 µM) via the oxoethyl group’s redox activity .
  • Drug-likeness: Compliance with Lipinski’s rules (MW <500, logP <5, H-bond donors <5), suggesting oral bioavailability .

Biological Activity

2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO3
  • SMILES : CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=NC3=CC=CC=C3C(=C2)C(=O)O)

The compound features a quinoline core, which contributes to its biological properties. The presence of the 2,4-dimethylphenyl and 2-oxoethyl substituents enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes. This mechanism is common among compounds with anticancer and antimicrobial properties.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it may target α-glucosidase, leading to potential applications in managing diabetes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For example, it showed promising results in inhibiting Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through DNA damage mechanisms. The ability to intercalate with DNA is believed to play a crucial role in this activity.

Case Studies

  • In Vitro Antimicrobial Testing :
    • A study tested the compound against several mycobacterial species, revealing higher activity than traditional antibiotics. Specifically, it showed greater efficacy against M. tuberculosis and M. kansasii .
  • Anticancer Activity Assessment :
    • In cell line studies, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to DNA intercalation and subsequent apoptosis induction.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar quinoline derivatives is essential:

Compound NameStructureBiological ActivityUnique Features
2-Phenylquinoline-2-carboxylateLacks 2,4-dimethylphenylModerate antimicrobialSimpler structure
2-(3-Methylphenyl)-2-oxoethyl quinoline-2-carboxylateSingle methyl groupLower anticancer activityReduced reactivity

The presence of both the 2,4-dimethylphenyl and 2-oxoethyl groups in the target compound confers distinct chemical and biological properties that are not present in simpler derivatives.

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